Cas no 131043-40-8 (6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI))
131043-40-8 structure
Product Name:6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)
CAS-Nr.:131043-40-8
MF:C11H14FN5O3
MW:283.258965015411
CID:166140
PubChem ID:135856019
Update Time:2025-04-19
6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)
- 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
- 2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
- 6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1...
- 2-Afhcp
- 2-amino-9-[(2S,3S,4R)-2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3,9-dihydro-6H-purin-6-one
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-
- 131043-40-8
- 2-AMINO-9-[2-FLUORO-4-HYDROXY-3-(HYDROXYMETHYL)CYCLOPENTYL]-1H-PURIN-6-ONE
- CHEMBL173866
- 2-amino-9-[(1S,2R,3R,4S)-2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-6,9-dihydro-1H-purin-6-one
-
- Inchi: 1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20)
- InChI-Schlüssel: HZYCFCXWLCRNAY-UHFFFAOYSA-N
- Lächelt: FC1C(CO)C(CC1N1C=NC2C(NC(N)=NC1=2)=O)O
Berechnete Eigenschaften
- Genaue Masse: 283.108
- Monoisotopenmasse: 283.108
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 2
- Komplexität: 448
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.6
- Topologische Polaroberfläche: 126Ų
Experimentelle Eigenschaften
- Dichte: 2.01
- Siedepunkt: 665.7°Cat760mmHg
- Flammpunkt: 356.4°C
- Brechungsindex: 1.853
6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) Verwandte Literatur
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
131043-40-8 (6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge